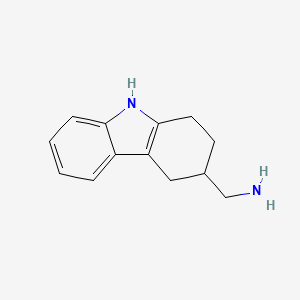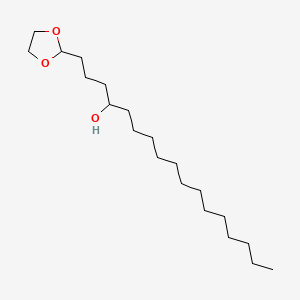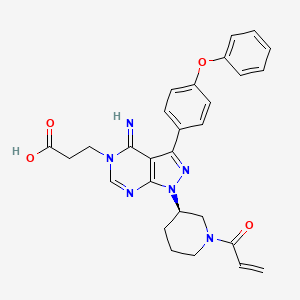
N-Formyl 10-Oxo Docetaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl 10-Oxo Docetaxel is a derivative of Docetaxel, which is a semisynthetic analogue of Paclitaxel. Docetaxel is widely used as an antineoplastic agent in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is an impurity of Docetaxel and has a molecular formula of C39H43NO13 with a molecular weight of 733.8 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl 10-Oxo Docetaxel involves the N-formylation of Docetaxel. This process typically includes the use of formylating agents such as formic acid or formic acid derivatives in the presence of catalysts. The reaction is conducted under controlled conditions to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of Docetaxel to this compound .
化学反应分析
Types of Reactions
N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
科学研究应用
N-Formyl 10-Oxo Docetaxel has several scientific research applications, including:
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Docetaxel derivatives.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing Docetaxel.
作用机制
N-Formyl 10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubule growth. It binds to microtubules and hyper-stabilizes their structure, preventing their depolymerization. This action disrupts the cell’s ability to use its cytoskeleton, leading to cell cycle arrest and apoptosis . The compound targets microtubules and pathways involved in cell division, making it effective in inhibiting cancer cell proliferation .
相似化合物的比较
Similar Compounds
Docetaxel: The parent compound, widely used as an antineoplastic agent.
Paclitaxel: Another taxane derivative with similar antineoplastic properties.
Cabazitaxel: A semisynthetic derivative of Docetaxel with improved efficacy against certain cancer types.
Uniqueness
N-Formyl 10-Oxo Docetaxel is unique due to its specific formylation, which may impart distinct chemical and biological properties compared to its parent compound, Docetaxel. This uniqueness makes it valuable for studying the structure-activity relationships of taxane derivatives and for developing new therapeutic agents .
属性
分子式 |
C39H43NO13 |
|---|---|
分子量 |
733.8 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI 键 |
ZTVQUNHGDZUXSD-CDPBSZNOSA-N |
手性 SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
规范 SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)




![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)



![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
